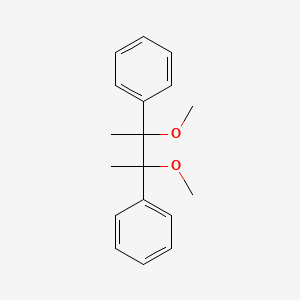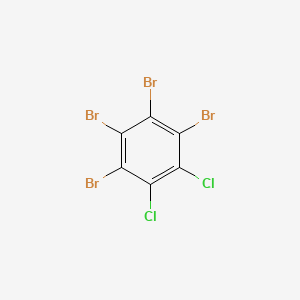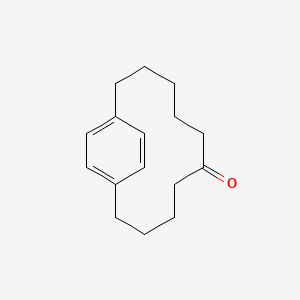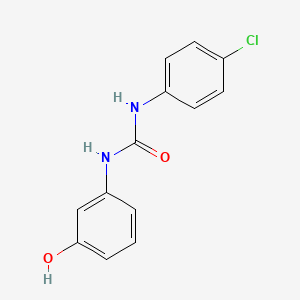
d,l-1,2-Dimethyl-1,2-diphenlethylene glycol dimethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
d,l-1,2-Dimethyl-1,2-diphenlethylene glycol dimethyl ether is an organic compound with the molecular formula C18H22O2 and a molecular weight of 270.3661 . This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Preparation Methods
The synthesis of d,l-1,2-Dimethyl-1,2-diphenlethylene glycol dimethyl ether typically involves the reaction of ethylene glycol with methanol in the presence of a catalyst. The process includes the following steps :
- Ethylene glycol and methanol are added to a reactor in a specific ratio.
- The reactor is heated to a certain temperature, and oxygen is introduced to oxidize methanol to formaldehyde.
- Formaldehyde reacts with ethylene glycol in the presence of a catalyst to form this compound.
- The product is then filtered and distilled to obtain the pure compound.
Chemical Reactions Analysis
d,l-1,2-Dimethyl-1,2-diphenlethylene glycol dimethyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Exposure to air, light, or heat can lead to the formation of explosive peroxides.
Reduction: The compound can be reduced using hydride reagents.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
d,l-1,2-Dimethyl-1,2-diphenlethylene glycol dimethyl ether has several scientific research applications :
Chemistry: It is used as a solvent in various chemical reactions, including Grignard reactions, hydride reductions, and palladium-catalyzed reactions such as Suzuki and Stille couplings.
Biology: The compound is used in the preparation of solutions for biological assays and experiments.
Medicine: It is utilized in the synthesis of pharmaceutical compounds and as a solvent in drug formulation.
Industry: The compound is used in the production of batteries, especially lithium batteries, due to its high energy density and favorable solubility properties.
Mechanism of Action
The mechanism of action of d,l-1,2-Dimethyl-1,2-diphenlethylene glycol dimethyl ether involves its role as a solvent and ligand . It acts as a bidentate ligand for metal cations, coordinating with them to form stable complexes. This property makes it useful in organometallic chemistry and various catalytic reactions.
Comparison with Similar Compounds
d,l-1,2-Dimethyl-1,2-diphenlethylene glycol dimethyl ether can be compared with other similar compounds such as :
1,2-Dimethoxyethane:
Diethylene glycol dimethyl ether:
The uniqueness of this compound lies in its specific structural properties and its ability to form stable complexes with metal cations, making it highly valuable in organometallic chemistry and industrial applications.
Properties
CAS No. |
41047-48-7 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(2,3-dimethoxy-3-phenylbutan-2-yl)benzene |
InChI |
InChI=1S/C18H22O2/c1-17(19-3,15-11-7-5-8-12-15)18(2,20-4)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI Key |
MKOCHBGQRKMDTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(C)(C2=CC=CC=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-({[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetyl}amino)benzoate](/img/structure/B11971175.png)


![3-(biphenyl-4-yl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11971200.png)

![(2E)-2-[4-(diethylamino)benzylidene]-N-phenylhydrazinecarboxamide](/img/structure/B11971227.png)
![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11971228.png)



![(5E)-5-[4-(isopentyloxy)-3-methoxybenzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11971236.png)
![2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B11971250.png)
![(5Z)-3-Cyclopentyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971252.png)
